4-Chloro-3,5-difluorocinnamic acid
Overview
Description
4-Chloro-3,5-difluorocinnamic acid is a chemical compound with the molecular formula C9H5ClF2O2 . It has a molecular weight of 218.58 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,5-difluorocinnamic acid consists of a cinnamic acid core with chlorine and fluorine substitutions at the 4th and 3rd, 5th positions respectively . The exact 3D structure is not provided in the available resources.Scientific Research Applications
Flavonoids and stilbenes are classes of compounds with various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of these compounds in E. coli involves the use of specific enzymes that add functional groups to the cinnamic acid backbone, resulting in the formation of the desired compounds.
- Summary : 3,5-Difluorocinnamic acid, a compound structurally similar to 4-Chloro-3,5-difluorocinnamic acid, has been used in the synthesis of unnatural flavonoids and stilbenes in Escherichia coli . These compounds have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
- Summary : 4-Chloro-3,5-difluorobenzonitrile, a compound structurally similar to 4-Chloro-3,5-difluorocinnamic acid, has been used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials.
- Methods : The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
Synthesis of Unnatural Flavonoids and Stilbenes
Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
- Summary : 4-Chloro-3,5-difluorobenzonitrile, a compound structurally similar to 4-Chloro-3,5-difluorocinnamic acid, has been used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials.
- Methods : The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation and chlorination .
- Summary : A study has been conducted on the co-crystallisation of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid . This research is significant for the scale-up of crystallisation of multi-component molecular materials and for future transfer into continuous cooling crystallisation.
- Methods : The process was achieved initially by evaporative crystallisation and the crystal structures determined. The process was then successfully transferred into a controlled small scale cooling crystallisation environment .
Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid
Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid
Safety And Hazards
Future Directions
A study on the co-crystallization of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid suggests potential future directions in the field of multi-component crystallization . The study discusses the significance of these findings for the scale-up of crystallization of multi-component molecular materials and for future transfer into continuous cooling crystallization .
properties
IUPAC Name |
(E)-3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMRFBOVAOGAA-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)Cl)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-difluorocinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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